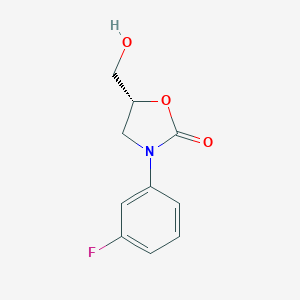

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Overview

Description

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS: 149524-42-5) is a chiral oxazolidinone derivative with a molecular formula of C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol . It serves as a critical intermediate in synthesizing antibacterial agents, notably tedizolid phosphate, a second-generation oxazolidinone antibiotic . Its structure features a fluorophenyl group at position 3 and a hydroxymethyl group at position 5 of the oxazolidinone ring, which are pivotal for biological activity and synthetic versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.

Formation of Oxazolidinone Ring: The key step involves the cyclization of the fluorophenyl derivative with an appropriate amino alcohol to form the oxazolidinone ring.

Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield the corresponding amine.

Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorophenyl ring.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. Its oxazolidinone structure is significant in the development of antibacterial and antiviral drugs. Studies have indicated that oxazolidinones can inhibit bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazolidinones exhibit antimicrobial properties. (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has been tested against various pathogens, showing promising results in inhibiting growth and viability, particularly against Gram-positive bacteria.

Chiral Catalysis

The compound's chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis. This application is crucial in producing enantiomerically pure compounds, which are essential in the pharmaceutical industry.

Biochemical Studies

Investigations into the biochemical pathways affected by this compound reveal its potential role as a modulator of specific enzyme activities. Its interaction with biological systems can provide insights into new therapeutic targets.

Case Study 1: Antibacterial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated the antibacterial activity of several oxazolidinone derivatives, including this compound. The compound displayed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for further development .

Case Study 2: Chiral Auxiliary Applications

In a series of experiments focused on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary to produce various pharmaceutical intermediates with high enantiomeric excess. This application highlights the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This makes it a valuable compound in the development of antibacterial agents. The fluorophenyl group enhances its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Phenyl Ring

Brominated Analog: (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS: 444335-16-4)

- Molecular Formula: C₁₀H₉BrFNO₃

- Molecular Weight : 290.09 g/mol .

- Key Difference : A bromine atom at the para position of the phenyl ring enhances reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl-fused derivatives (e.g., tedizolid) .

- Application : Used as a precursor for antibiotics with improved Gram-positive bacterial coverage .

Morpholine-Substituted Analog: (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS: 168828-84-0)

- Molecular Formula : C₁₄H₁₆FN₅O₃

- Molecular Weight : 321.31 g/mol .

- Key Difference : Replacement of hydroxymethyl with azidomethyl and addition of a morpholine group at position 4 of the phenyl ring.

- Application : Intermediate for Linezolid analogs; azidomethyl group allows further functionalization via click chemistry .

Modifications at the Hydroxymethyl Group

Methanesulfonate Derivative: (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate

- CAS : 168828-90-8 .

- Key Difference : Hydroxymethyl group converted to a methanesulfonate ester, improving solubility and reactivity for nucleophilic substitution .

Nitroimidazole Conjugates

- Example : (R)-3-(3-Fluoro-4-(6-(((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)oxy)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Compound 8a) .

- Key Difference : Conjugation with nitroimidazole via a pyridinyl linker broadens activity against anaerobic bacteria (e.g., Clostridium difficile) .

Linezolid (Lzd) vs. PH027/PH051

- PH027/PH051 : Synthesized using similar methods as the parent compound but with modified substituents. Preclinical studies suggest comparable or enhanced bioavailability relative to Linezolid .

- MRX-I: A novel oxazolidinone with a trifluorophenyl and dihydropyridinone substituent. Demonstrates reduced myelosuppression and MAO inhibition, addressing Linezolid’s toxicity limitations .

Activity Against Diverse Targets

Sigma-2 Receptor Ligands

- Example : 5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-fluorobenzyl)oxazolidin-2-one (4h) .

- Key Difference : Incorporation of benzhydrylpiperazine groups shifts activity from antibacterial to anticancer applications , targeting sigma-2 receptors overexpressed in tumors .

Pan-Pim Kinase Inhibitors

- Example : YPC-21817 (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione .

- Key Difference: Fusion with imidazo[1,2-b]pyridazine enhances kinase inhibition, showing nanomolar IC₅₀ values against Pim-1/2/3 kinases .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as Tedizolid impurity 33, is a compound within the oxazolidinone class. This compound is particularly interesting due to its biological activity and potential implications in pharmacology, especially in treating bacterial infections. This article explores the biological activity of this compound, supported by detailed research findings and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 211.19 g/mol

- CAS Number : 149524-42-5

The biological activity of this compound primarily relates to its role as an antibacterial agent. Oxazolidinones function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of a functional initiation complex. This mechanism is crucial for combating Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Biological Activity Overview

-

Antibacterial Properties :

- The compound demonstrates significant antibacterial activity against various Gram-positive bacteria.

- It has been shown to be effective against strains resistant to other antibiotics, making it a valuable candidate in the fight against multidrug-resistant infections.

-

Pharmacodynamics :

- Studies indicate that this compound exhibits a time-dependent killing effect, where the duration of exposure rather than the concentration is critical for its efficacy.

- The minimum inhibitory concentration (MIC) values for this compound have been reported to be low, indicating high potency.

Research Findings and Case Studies

Safety and Toxicology

While the antibacterial properties are promising, safety assessments are crucial. Preliminary toxicology studies suggest that the compound has a favorable safety profile with no significant adverse effects noted at therapeutic doses. However, further long-term studies are necessary to fully understand its safety in clinical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

- Step 1 : Preparation of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one from 3-fluoroaniline using literature protocols.

- Step 2 : Suzuki-Miyaura coupling of the iodophenyl intermediate with heteroaryl boronates (e.g., 7a–n) to yield derivatives (8a–n) in moderate-to-good yields (45–85%) .

- Critical Note : Reversing the coupling partners (e.g., using the boronate of the oxazolidinone) leads to impure products, highlighting the importance of reaction sequence optimization .

Table 1 : Representative Yields from Suzuki-Miyaura Coupling (Adapted from )

| Boronate Partner | Product | Yield (%) |

|---|---|---|

| 7a | 8a | 72 |

| 7c | 8c | 65 |

| 7n | 8n | 45 |

Q. How is the stability of oxazolidinone derivatives assessed in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) is employed to monitor stability in human plasma. Key parameters include:

- Mass Range : 150–500 amu.

- Ionization : Positive APCI mode with vaporization at 450°C and sheath gas flow rate of 60 L/hr.

- Validation : Stability is tracked over 5 weeks at –20°C, with compounds like PH-27 (m/z 348.2) showing retained antibacterial activity, suggesting low plasma protein binding .

Advanced Research Questions

Q. How can synthetic challenges in cross-coupling reactions be addressed?

Contradictory data on reaction yields (e.g., 26.6% for nitroimidazole-oxazolidinone conjugates vs. 72% for Suzuki couplings ) may arise from:

- Catalyst Selection : Palladium catalysts favor Suzuki reactions, while copper iodide/TMEDA systems are used for Ullmann-type couplings (e.g., in ).

- Substrate Compatibility : Electron-deficient aryl halides (e.g., bromopyridines) require optimized ligand systems.

- Methodology : In-situ bromination strategies (e.g., cross-electrophile coupling of alcohols) can bypass unstable boronate intermediates .

Q. What structural modifications enhance antibacterial activity or reduce toxicity?

- C-Ring Functionalization : Adding fused heterocycles (e.g., triazolylmethyl groups) improves activity against Gram-positive pathogens. For example, PH-41 (molecular weight 450.48) shows enhanced stability in plasma .

- Safety Profile : Modifications like replacing morpholine with acetylpiperazine (PH-38) reduce myelosuppression risks compared to linezolid .

- Synergistic Designs : Conjugating oxazolidinones with nitroimidazoles (e.g., compound 16 ) enhances anaerobic antibacterial activity (MIC ≤ 0.5 µg/mL) via dual-target inhibition .

Q. How do impurity profiles impact the development of oxazolidinone-based antibiotics?

Impurities such as (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Linezolid impurity) are monitored using LC-MS to ensure batch consistency. Key steps include:

- Synthetic Controls : Avoiding azide intermediates during hydroxymethyl group functionalization .

- Regulatory Standards : Impurity thresholds (<0.15% per ICH guidelines) are validated using reference standards (e.g., Tedizolid intermediates in ).

Q. Methodological Considerations

- Contradiction Analysis : Discrepancies in reaction yields often stem from substrate electronic effects or catalyst poisoning. Systematic screening of ligands (e.g., XPhos vs. SPhos) is recommended .

- Data Reproducibility : LC-MS parameters (e.g., capillary voltage, scan range) must be rigorously replicated across labs to validate stability studies .

Properties

IUPAC Name |

(5R)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUGDJIYKLSISX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933665 | |

| Record name | 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149524-42-5 | |

| Record name | 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Compound 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.